molecular formula C6H12O B1328918 trans-2-Methylcyclopentanol CAS No. 25144-04-1

trans-2-Methylcyclopentanol

Cat. No.: B1328918
CAS No.: 25144-04-1
M. Wt: 100.16 g/mol
InChI Key: BVIJQMCYYASIFP-PHDIDXHHSA-N
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Description

trans-2-Methylcyclopentanol: is an organic compound with the molecular formula C₆H₁₂O. It is a secondary alcohol with a cyclopentane ring substituted by a methyl group at the second position and a hydroxyl group at the first position. The compound exists in a trans configuration, meaning the methyl and hydroxyl groups are on opposite sides of the cyclopentane ring. This stereoisomerism can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation of 1-Methylcyclopentene: One common method for synthesizing trans-2-Methylcyclopentanol involves the hydroboration-oxidation of 1-methylcyclopentene. The reaction proceeds via the addition of borane (BH₃) to the double bond of 1-methylcyclopentene, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced by the catalytic hydrogenation of 2-methylcyclopentanone.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methylcyclopentanol can undergo oxidation reactions to form 2-methylcyclopentanone.

    Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products:

    Oxidation: 2-Methylcyclopentanone.

    Reduction: 2-Methylcyclopentane.

    Substitution: 2-Methylcyclopentyl chloride.

Mechanism of Action

The mechanism of action of trans-2-Methylcyclopentanol in chemical reactions often involves the formation of intermediates that dictate the stereochemistry and regioselectivity of the products. For instance, in the hydroboration-oxidation reaction, the borane adds to the less substituted carbon of the double bond, followed by oxidation to form the alcohol with syn stereochemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo. The trans configuration can lead to different reaction pathways and products compared to its cis isomer .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIJQMCYYASIFP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179821
Record name trans-2-Methylcyclopentan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00179821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25144-04-1
Record name trans-2-Methylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25144-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Methylcyclopentan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methylcyclopentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-methylcyclopentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights can be gained from the mass spectrometry analysis of trans-2-Methylcyclopentanol?

A: Isobutane chemical ionization mass spectrometry provides valuable information about the structure and stereochemistry of this compound. At lower temperatures, the mass spectrum prominently features the (M – OH)+ ion, typical for alcohols. [] Interestingly, this compound exhibits a stereospecific (M - H)+ ion, likely due to the favorable abstraction of the less sterically hindered hydrogen atom. This characteristic fragmentation pattern can help differentiate it from its cis counterpart.

Q2: Can this compound undergo dehydration reactions, and what factors influence this process?

A: Yes, this compound can undergo dehydration, primarily yielding 1-methylcyclopentene. Research suggests that catalysts, particularly boron-phosphorus-oxygen catalysts, can significantly influence the dehydration process. [] The specific type and stoichiometry of the catalyst can affect the reaction rate and selectivity towards different products.

Q3: How does this compound behave under photocatalytic oxidation conditions?

A: In the presence of a TiO2 photocatalyst and Ag2SO4, this compound undergoes C-S bond cleavage when part of a sulfoxide structure. This reaction primarily yields 1-methylcyclopentanol, indicating a 1,2-hydride shift after C-S bond breakage. [] The reaction mechanism involves the formation of a radical cation and highlights the potential for photocatalysis in modifying complex molecules containing this compound moieties.

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